

Benchmarking 4-Amino-4-methylpentan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-4-methylpentan-2-ol

CAS No.: 4404-98-2

Cat. No.: B1295098

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Executive Summary

4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2), often synthesized via the reduction of diacetone amine, represents a distinct class of sterically hindered

-amino alcohols.[1] Unlike the ubiquitous 2-amino-ethanol (MEA) or 2-amino-2-methyl-1-propanol (AMP), this ligand features a specific 1,3-separation between the amine and hydroxyl groups, combined with a gem-dimethyl substitution at the

-carbon relative to the amine.

This guide benchmarks **4-Amino-4-methylpentan-2-ol** against standard industrial amino alcohols. The analysis reveals that while it exhibits lower thermodynamic stability in chelation compared to 5-membered ring formers (like MEA), its steric bulk and 6-membered chelate ring geometry offer superior performance in specific applications such as selective metal extraction, corrosion inhibition, and reversible CO

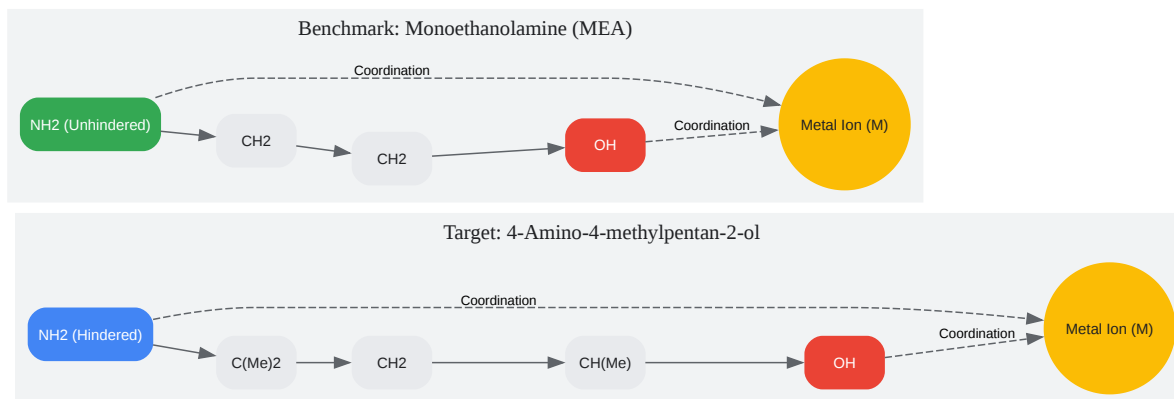
capture.

Chemical Identity & Structural Analysis[1][2]

Property	Specification
IUPAC Name	4-Amino-4-methylpentan-2-ol
Common Names	Diacetone alcohol amine (reduced); 2-Pentanol, 4-amino-4-methyl-
CAS Number	4404-98-2
Molecular Formula	C H NO
Key Structural Feature	Gem-dimethyl group at C4; 1,3-distance between -NH and -OH
pKa (Amine)	~9.8 (Estimated based on hindered primary amines)

Structural Diagram & Binding Mode

The following diagram illustrates the ligand's bidentate binding mode and the resulting 6-membered chelate ring, contrasting it with the 5-membered ring of MEA.



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Figure 1: Comparison of chelate ring sizes. The target molecule forms a 6-membered ring (left), while MEA forms a 5-membered ring (right).

Benchmarking Performance

Coordination Chemistry: Stability vs. Selectivity

The "Chelate Effect" typically favors 5-membered rings (MEA) over 6-membered rings (**4-Amino-4-methylpentan-2-ol**) due to entropy.^[1] However, the Thorpe-Ingold Effect (gem-dimethyl effect) in our target molecule pre-organizes the ligand, partially offsetting the entropy loss.

Feature	4-Amino-4-methylpentan-2-ol (Target)	Monoethanolamine (MEA)	Implication
Chelate Ring Size	6-Membered	5-Membered	MEA forms tighter, more stable complexes with small ions (Cu, Ni).[1] Target is more flexible.
Steric Hindrance	High (Gem-dimethyl at -C)	Low (Linear chain)	Target prevents formation of octahedral bis-complexes in bulky environments; improves selectivity.[1]
Basicity	Moderate to High	High	Target is less nucleophilic but sufficiently basic for proton acceptance.[1]
Lipophilicity	High (C6 backbone)	Low (C2 backbone)	Target is superior for solvent extraction (organic phase solubility).[1]

CO Capture Potential (The Steric Advantage)

While AMP (2-amino-2-methyl-1-propanol) is the industry standard for sterically hindered amines, **4-Amino-4-methylpentan-2-ol** shares critical mechanistic advantages over unhindered amines like MEA.[1]

- MEA Mechanism: Forms stable carbamates () [1] Requires high energy to regenerate (strip CO) [2]

- **Hindered Amine Mechanism (Target):** The steric bulk destabilizes the carbamate, favoring hydrolysis to bicarbonate ().
 - **Benefit:** Doubles the theoretical absorption capacity (1.0 mol CO /mol amine vs 0.5 for MEA).
 - **Benefit:** Lower regeneration energy.[3]

Corrosion Inhibition

The target molecule acts as a mixed-type inhibitor.[1][4] The dual adsorption centers (N and O) allow it to anchor to metal surfaces, while the hydrophobic pentane tail forms a barrier against electrolyte penetration.

Experimental Protocols

Protocol A: Synthesis of Copper(II) Complex

Validating ligand binding capability.

Reagents:

- Copper(II) Acetate Monohydrate
- **4-Amino-4-methylpentan-2-ol** (CAS 4404-98-2)[1]
- Ethanol (Absolute)[5]

Workflow:

- **Dissolution:** Dissolve 1.0 mmol of Copper(II) Acetate in 10 mL of hot absolute ethanol.
- **Ligand Addition:** Add 2.0 mmol of **4-Amino-4-methylpentan-2-ol** dropwise while stirring. Note: The solution should shift from blue-green to deep violet/blue, indicating N-coordination.
- **Reflux:** Reflux the mixture for 2 hours at 78°C.

- Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% under vacuum and add diethyl ether to induce crystallization.
- Characterization: Filter the solid, wash with cold ether, and dry. Analyze via IR spectroscopy (look for shifts in (N-H) and (O-H) vs free ligand).

Protocol B: Comparative CO Absorption Screening

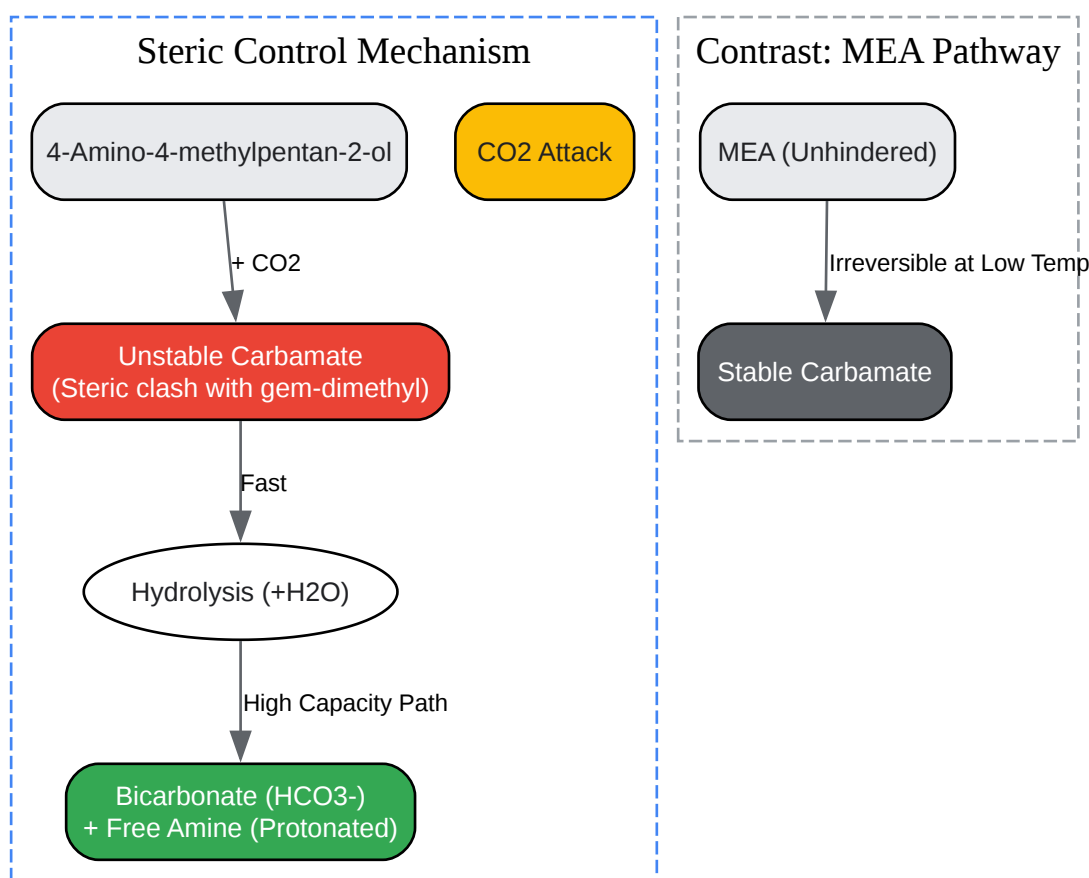
Benchmarking capacity against MEA.

Workflow:

- Preparation: Prepare 30 wt% aqueous solutions of (A) MEA and (B) **4-Amino-4-methylpentan-2-ol**.
- Saturation: Bubble pure CO gas through 50 mL of each solution at 40°C at a constant flow rate (e.g., 100 mL/min).
- Monitoring: Monitor the weight gain of the absorption flask over time until equilibrium (constant weight) is reached.
- Calculation:
 - Expectation: MEA 0.5; Target 0.8–1.0 (due to bicarbonate formation).

Mechanistic Visualization

The following diagram details the "Steric Control" mechanism that differentiates this ligand from standard alternatives.



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Figure 2: Reaction pathway comparison. The steric bulk of the target molecule destabilizes the carbamate intermediate, promoting hydrolysis to bicarbonate and increasing CO

loading capacity.

References

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